(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound “(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple chiral centers, hydroxyl groups, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyridine ring, the introduction of the fluorophenyl group, and the attachment of the hex-1-enyl and oxane-2-carboxylic acid moieties. Common synthetic methods may include:
Step 1: Formation of the pyridine ring through cyclization reactions.
Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.
Step 3: Attachment of the hex-1-enyl group through aldol condensation or similar reactions.
Step 4: Formation of the oxane ring and introduction of hydroxyl groups through ring-closing reactions and hydroxylation.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may regenerate hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of hydroxyl and carboxyl groups suggests it could interact with biological molecules through hydrogen bonding and ionic interactions.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. The fluorophenyl group is often found in pharmaceutical compounds, suggesting it may have bioactive properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signaling pathways.
Gene Expression: Affecting the expression of specific genes through interaction with transcription factors.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-chlorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- (3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-methylphenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry. The presence of the fluorophenyl group, multiple hydroxyl groups, and chiral centers distinguishes it from similar compounds and may confer unique properties and activities.
Properties
Molecular Formula |
C31H40FNO11 |
---|---|
Molecular Weight |
621.6 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28+,29?,31-/m1/s1 |
InChI Key |
AKMUKCNIVAOAKJ-QXQRHCPRSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
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